molecular formula C20H16N4O6S2 B2966301 Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 893146-44-6

Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2966301
CAS No.: 893146-44-6
M. Wt: 472.49
InChI Key: NEOYDRPTRRSEDB-UHFFFAOYSA-N
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Description

Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzoate ester via a thioacetamido bridge and substituted with a benzo[d][1,3]dioxole carboxamide group. This structure combines electron-rich aromatic systems (benzodioxole) with sulfur-containing heterocycles (thiadiazole), which are common in bioactive molecules. The methyl ester group enhances solubility, while the thiadiazole and benzodioxole moieties may contribute to interactions with biological targets, such as enzymes or receptors involved in antiproliferative pathways .

Properties

IUPAC Name

methyl 4-[[2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6S2/c1-28-18(27)11-2-5-13(6-3-11)21-16(25)9-31-20-24-23-19(32-20)22-17(26)12-4-7-14-15(8-12)30-10-29-14/h2-8H,9-10H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOYDRPTRRSEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that dioxole functional groups can bind to zn (ii) ions in certain conditions. This interaction could potentially alter the structure and function of the target, leading to changes in its activity.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of metal–organic frameworks (mofs). These MOFs have diverse applications, including gas storage, catalysis, and drug delivery, indicating that the compound could potentially influence a wide range of biochemical pathways.

Result of Action

Compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines. This suggests that Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate could potentially have antitumor effects.

Biological Activity

Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex compound that integrates various pharmacologically active moieties. This article explores its biological activity, synthesizing available research findings, case studies, and biochemical properties.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S and a molecular weight of approximately 359.4 g/mol. It features a benzo[d][1,3]dioxole moiety linked to a thiadiazole ring, which is known for its diverse biological activities.

1. Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial effects. Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi. For instance, a study highlighted the efficacy of thiadiazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

The incorporation of the thiadiazole ring has been linked to anticancer properties. Studies have shown that derivatives containing this moiety can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . For example, compounds similar to this compound have demonstrated cytotoxic effects on breast cancer cells .

3. Anti-inflammatory Effects

Research indicates that compounds with the benzo[d][1,3]dioxole structure possess anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response . This makes them potential candidates for treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole ring interacts with various enzymes, potentially inhibiting their activity and disrupting critical cellular processes.
  • Electrophilic and Nucleophilic Reactions : The compound's structure allows for electrophilic substitutions that can modify protein functions .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa.
Study B Highlighted anticancer effects in breast cancer cell lines with IC50 values indicating potent cytotoxicity.
Study C Investigated anti-inflammatory properties through COX inhibition assays showing reduced inflammatory markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

The compounds in (4b–4f) share a 1,3,4-thiadiazole-thioacetamido-benzoate scaffold but differ in substituents:

  • Substituent Effects :
    • 4d (Cl-substituted) and 4e (F-substituted) exhibit higher melting points (275–277°C and 268–270°C, respectively) compared to the unsubstituted 4b (270–272°C), suggesting halogenation enhances crystallinity .
    • The target compound’s benzodioxole group introduces steric bulk and electron-donating effects, which may reduce melting points relative to halogenated analogues due to disrupted packing.
  • Bioactivity Implications :
    • Halogenated derivatives (4d, 4e) show enhanced antiproliferative activity in preliminary studies, likely due to increased electrophilicity and membrane permeability. The benzodioxole group in the target compound could improve metabolic stability but may require optimization for potency .

Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates ()

  • Ester Group Comparison: The ethyl ester in ’s compounds versus the methyl ester in the target compound may alter solubility.
  • Substituent Diversity :
    • ’s compounds feature benzamido groups, while the target compound uses benzodioxole carboxamide. The latter’s methylenedioxy group could enhance π-π stacking interactions in biological systems, a property absent in benzamido analogues .

Thiadiazole-Benzothiazole Hybrids ()

  • Synthetic Routes :
    • Both ’s hybrids and the target compound employ base-catalyzed thiol-alkylation (e.g., K₂CO₃) to form thioether linkages. However, the target compound’s benzodioxole carboxamide requires specialized coupling reagents (e.g., EDC/HOBt) for amide bond formation .
  • Biological Targets :
    • Thiadiazole-benzothiazole hybrids in target cyclooxygenase (COX) enzymes. The benzodioxole moiety in the target compound may shift selectivity toward other pathways, such as tubulin polymerization or kinase inhibition, due to its distinct electronic profile .

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ()

  • Molecular Weight and Safety :
    • The compound in (MW 369.4) lacks the benzodioxole group, resulting in a simpler structure. The target compound’s higher molecular weight (estimated ~450–470 g/mol) may affect pharmacokinetics, necessitating formulation adjustments for optimal absorption .

Ethyl 2-(2-(3-(Methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate ()

  • The target compound’s benzodioxole group introduces oxygen atoms, balancing polarity and improving aqueous solubility .
  • Functional Group Impact :
    • The methylthio group in ’s compound may confer redox activity, whereas the benzodioxole in the target compound offers stability against oxidative metabolism .

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